Diphenyliodonium-2-carboxylate
Overview
Description
Diphenyliodonium-2-carboxylate is an organoiodine compound with the molecular formula C13H11IO3. It is a hypervalent iodine compound, known for its utility in organic synthesis, particularly as a photoacid generator and in benzyne chemistry. The compound is characterized by the presence of an iodonium ion bonded to two phenyl groups and a carboxylate group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyliodonium-2-carboxylate can be synthesized through the oxidation of o-iodobenzoic acid with potassium persulfate in the presence of sulfuric acid. The reaction involves the following steps:
- Dissolve o-iodobenzoic acid and potassium persulfate in concentrated sulfuric acid.
- Cool the mixture in an ice bath to control the exothermic reaction.
- After the initial reaction, add benzene and continue stirring at low temperatures.
- Precipitate the product by adding distilled water and methylene chloride.
- Separate and purify the product using standard extraction and drying techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Diphenyliodonium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyne intermediates.
Reduction: The compound can be reduced to form iodobenzene derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the iodonium ion is replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium persulfate and sulfuric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Benzyne intermediates: Formed during oxidation reactions.
Iodobenzene derivatives: Resulting from reduction reactions.
Substituted phenyl compounds: Produced through nucleophilic substitution reactions
Scientific Research Applications
Diphenyliodonium-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a photoacid generator in photolithography and as a precursor for benzyne intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to initiate polymerization reactions
Mechanism of Action
The mechanism of action of diphenyliodonium-2-carboxylate involves the generation of reactive intermediates, such as benzynes, through decarboxylation or photolysis. These intermediates can undergo various chemical transformations, leading to the formation of new bonds and complex molecular structures. The compound’s ability to generate benzynes makes it a valuable tool in synthetic organic chemistry .
Comparison with Similar Compounds
Phenylbenziodoxole: Another hypervalent iodine compound used in benzyne chemistry.
Diphenyliodonium hexafluorophosphate: A related iodonium salt with similar applications in photochemistry.
Iodobenzene diacetate: Used as an oxidizing agent in organic synthesis.
Uniqueness: Diphenyliodonium-2-carboxylate is unique due to its ortho-carboxylate group, which enhances its reactivity and stability compared to other iodonium salts. This structural feature allows for more efficient generation of benzynes and other reactive intermediates, making it a preferred choice in specific synthetic applications .
Properties
IUPAC Name |
2-phenyliodoniobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGVQQXOGHCZNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061725 | |
Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488-42-2 | |
Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1488-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001488422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyliodonium-2-carboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iodonium, (2-carboxyphenyl)phenyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-carboxylatophenyl)phenyliodonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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